molecular formula C8H7ClO2 B2731399 7-Chloro-2,3-dihydro-1-benzofuran-3-ol CAS No. 1482794-07-9

7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Cat. No. B2731399
CAS RN: 1482794-07-9
M. Wt: 170.59
InChI Key: GRFBRLOHRFCDOC-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the CAS Number: 1482794-07-9 . It has a molecular weight of 170.6 and its IUPAC name is 7-chloro-2,3-dihydro-1-benzofuran-3-ol . The compound is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol is 1S/C8H7ClO2/c9-6-3-1-2-5-7 (10)4-11-8 (5)6/h1-3,7,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a pale-yellow to yellow-brown solid . Its molecular weight is 170.6 . The compound’s InChI code is 1S/C8H7ClO2/c9-6-3-1-2-5-7 (10)4-11-8 (5)6/h1-3,7,10H,4H2 .

Scientific Research Applications

Anticancer Research

7-Chloro-2,3-dihydro-1-benzofuran-3-ol has shown potential in anticancer research. Benzofuran derivatives, including this compound, have demonstrated significant cell growth inhibitory effects in various cancer cell lines. Studies have indicated that these compounds can inhibit the proliferation of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . This makes it a promising candidate for developing new anticancer therapies.

Antimicrobial Agents

Benzofuran derivatives are emerging as potent antimicrobial agents. The presence of halogens, nitro, and hydroxyl groups in these compounds enhances their antibacterial activity . 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, with its chloro substituent, is being explored for its ability to combat bacterial infections, potentially leading to the development of new antibiotics.

Neuroprotective Agents

Research has indicated that benzofuran derivatives can have neuroprotective effects. These compounds may help in protecting neurons from damage caused by oxidative stress and other neurotoxic factors. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Agents

The anti-inflammatory properties of benzofuran derivatives are also being investigated. These compounds can inhibit the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response. This makes 7-Chloro-2,3-dihydro-1-benzofuran-3-ol a potential candidate for developing new anti-inflammatory drugs .

Antioxidant Research

Benzofuran derivatives, including 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, have been studied for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and aging . This application is crucial for developing therapies that mitigate oxidative damage.

Pharmacokinetic Studies

The pharmacokinetic properties of 7-Chloro-2,3-dihydro-1-benzofuran-3-ol are also of interest. Understanding its absorption, distribution, metabolism, and excretion (ADME) can help in optimizing its use in drug development. Studies on its pharmacokinetics can provide insights into its bioavailability and potential therapeutic applications .

properties

IUPAC Name

7-chloro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFBRLOHRFCDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2,3-dihydro-1-benzofuran-3-ol

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